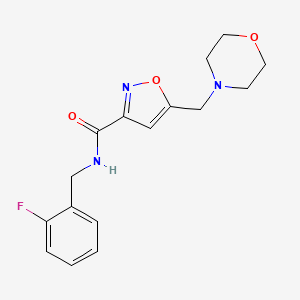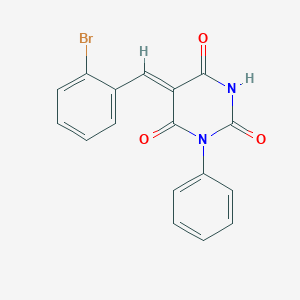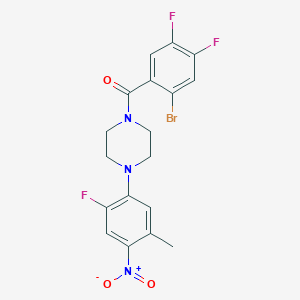
1-(2-bromo-4,5-difluorobenzoyl)-4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-bromo-4,5-difluorobenzoyl)-4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a piperazine derivative that has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.
作用機序
The mechanism of action of 1-(2-bromo-4,5-difluorobenzoyl)-4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine is not fully understood, but it is thought to involve the inhibition of certain enzymes and proteins in the body. For example, as mentioned above, this compound has been shown to inhibit the activity of P-glycoprotein. Additionally, it has been shown to inhibit the activity of a protein called protein kinase C, which is involved in a variety of cellular processes.
Biochemical and Physiological Effects
This compound has been shown to exhibit a range of biochemical and physiological effects. For example, it has been shown to inhibit the growth of cancer cells in vitro, and to enhance the activity of certain chemotherapeutic drugs. Additionally, it has been shown to inhibit the activity of certain enzymes involved in the metabolism of drugs in the liver, which could have implications for drug interactions and toxicity.
実験室実験の利点と制限
One advantage of using 1-(2-bromo-4,5-difluorobenzoyl)-4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine in lab experiments is its specificity for certain proteins and enzymes. By selectively inhibiting the activity of these targets, researchers can gain insights into their function and potential therapeutic applications. However, one limitation of using this compound is its potential for off-target effects, which could complicate the interpretation of experimental results.
将来の方向性
There are many potential future directions for research on 1-(2-bromo-4,5-difluorobenzoyl)-4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine. One area of interest is its potential as a tool for studying drug interactions and toxicity. By inhibiting the activity of certain enzymes involved in drug metabolism, this compound could be used to investigate the effects of drug combinations and potential drug interactions. Additionally, further studies could be conducted to investigate the potential therapeutic applications of this compound, particularly in the treatment of cancer and other diseases.
合成法
The synthesis of 1-(2-bromo-4,5-difluorobenzoyl)-4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine has been described in the literature. The method involves the reaction of 2-bromo-4,5-difluorobenzoyl chloride with 4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine in the presence of a base such as triethylamine. The resulting compound can be purified by a variety of methods, including column chromatography and recrystallization.
科学的研究の応用
1-(2-bromo-4,5-difluorobenzoyl)-4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine has been studied for a variety of scientific research applications. One area of interest is its potential as a tool for studying the function of certain proteins in the body. For example, this compound has been shown to inhibit the activity of a protein called P-glycoprotein, which is involved in the transport of drugs across cell membranes. By studying the effects of this compound on P-glycoprotein, researchers can gain insights into the mechanisms by which this protein functions.
特性
IUPAC Name |
(2-bromo-4,5-difluorophenyl)-[4-(2-fluoro-5-methyl-4-nitrophenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrF3N3O3/c1-10-6-17(15(22)9-16(10)25(27)28)23-2-4-24(5-3-23)18(26)11-7-13(20)14(21)8-12(11)19/h6-9H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOLWJTSTWPPXFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1[N+](=O)[O-])F)N2CCN(CC2)C(=O)C3=CC(=C(C=C3Br)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrF3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

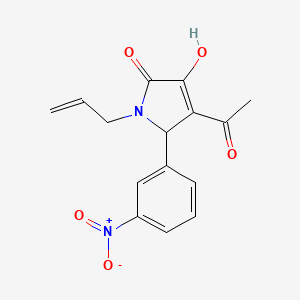
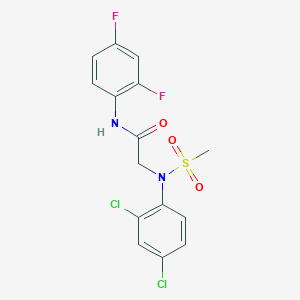
![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2-thiophenecarboxamide](/img/structure/B5159321.png)
![ethyl N-methyl-N-{[1-methyl-3-(4-phenoxyphenyl)-1H-pyrazol-4-yl]methyl}glycinate](/img/structure/B5159332.png)

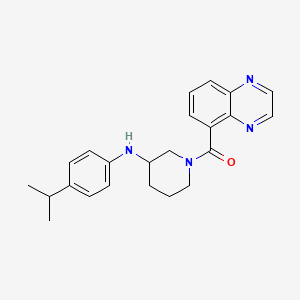
![2-(2-methoxy-4-{[1-(4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)-N-(4-methylphenyl)acetamide](/img/structure/B5159348.png)
![6-{[5-(3-chlorophenyl)-2-furyl]methylene}-5-imino-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5159356.png)
![1-[(3,4-dimethoxyphenyl)sulfonyl]-N-(3-hydroxypropyl)-4-piperidinecarboxamide](/img/structure/B5159363.png)
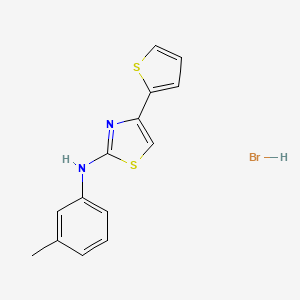
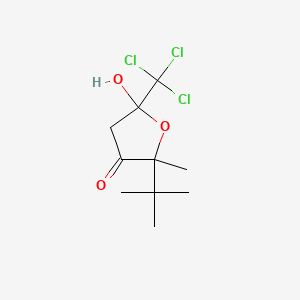
![N-{[2-(1-azocanyl)-3-pyridinyl]methyl}-3-(1H-tetrazol-1-yl)propanamide](/img/structure/B5159381.png)
